molecular formula C21H27N7O4 B2836481 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea CAS No. 2034543-62-7

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea

Número de catálogo: B2836481
Número CAS: 2034543-62-7
Peso molecular: 441.492
Clave InChI: VFSGJCDBGCVWMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea is a useful research compound. Its molecular formula is C21H27N7O4 and its molecular weight is 441.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a benzodioxin moiety which is known for its diverse biological properties.
  • Functional Groups : It contains a triazin ring with morpholine and pyrrolidine substituents that are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Studies : Research demonstrated that derivatives of benzodioxin exhibited significant antiproliferative effects against various cancer cell lines. For example, one study reported that certain derivatives showed IC50 values in the sub-micromolar range against human cervix carcinoma (HeLa) and leukemia cell lines (Molt/4 and CEM) .
CompoundCell LineIC50 (µM)
3fHeLa< 1
3fMolt/4< 1
3fCEM< 1

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : Compounds derived from benzodioxin structures have shown promising results in inhibiting acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease. In a study focusing on enzyme inhibition, derivatives demonstrated effective inhibition rates against AChE .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways and increasing reactive oxygen species (ROS) production .
  • Cell Cycle Regulation : The modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins has been observed, indicating a potential pathway for cell cycle arrest in cancer cells .

Case Study 1: Antiproliferative Activity

In a controlled study involving the evaluation of antiproliferative effects of various derivatives similar to the target compound:

  • Methodology : Different concentrations were tested on multiple cancer cell lines.
  • Results : The compound demonstrated significant activity with IC50 values indicating strong potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

A comparative study was conducted to assess the enzyme inhibition profile of related compounds:

  • Findings : The compound exhibited competitive inhibition against AChE and showed promise in managing symptoms related to neurodegenerative diseases.

Propiedades

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O4/c29-21(23-15-3-4-16-17(13-15)32-12-11-31-16)22-14-18-24-19(27-5-1-2-6-27)26-20(25-18)28-7-9-30-10-8-28/h3-4,13H,1-2,5-12,14H2,(H2,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSGJCDBGCVWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.